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Compound of Interest

Compound Name: 4-Formyl-2-methylbenzoic acid

Cat. No.: B2925241

A Note on Chemical Identification: The CAS number provided in the query, 503470-23-3,
corresponds to the chemical compound 4-Formyl-2-methylbenzoic acid[1][2][3][4], a building
block in organic synthesis. However, the detailed requirements for an in-depth technical guide
on its properties, mechanism of action, and applications in research strongly indicate an
interest in the well-characterized pharmacological tool, GSK1016790A. The correct CAS
number for GSK1016790A is 942206-85-1[5][6][7][8]. This guide will focus on the extensive
properties and applications of GSK1016790A to align with the scientific intent of the request.

Introduction: Unveiling the Potential of a Selective
TRPV4 Agonist

GSK1016790A has emerged as a cornerstone pharmacological tool for researchers
investigating the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[9] As a potent and
highly selective agonist, it provides a reliable method for activating TRPV4 channels to explore
their diverse physiological and pathophysiological roles.[6][10] TRPV4 is a non-selective cation
channel, permeable to Ca?*, and is implicated in a wide array of functions, including
mechanosensation, osmoregulation, temperature sensing, and vascular tone regulation.[11]
[12][13] This guide offers a comprehensive overview of GSK1016790A, from its fundamental
properties to detailed experimental protocols, designed for researchers in drug development
and life sciences.

Core Properties of GSK1016790A
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A solid understanding of the physicochemical properties of GSK1016790A is paramount for its
effective use in experimental settings. This compound is a crystalline solid and should be
handled with appropriate laboratory precautions.[5]

Property Data Source(s)

N-[(1S)-1-[[4-[(2S)-2-[[(2,4-
dichlorophenyl)sulfonylJamino]-
3-hydroxy-1-oxopropyl]-1-

IUPAC Name piperazinyl]carbonyl]-3- [5]
methylbutyl]-
benzo[b]thiophene-2-

carboxamide

Synonyms GSK101 [518]

CAS Number 942206-85-1 [51[61[71[8]
Molecular Formula C28H32CI2N406S2 [517181[14]
Molecular Weight 655.61 g/mol [51I7181[14]
Appearance White to off-white solid [15]

Purity >98% (HPLC) [5][15]

Store powder at -20°C for up
to 3-4 years. Store solutions in

Storage [510718][14]
solvent at -80°C for up to 1

year.

Solubility Profile

Proper solubilization is critical for experimental success. GSK1016790A is sparingly soluble in
agueous buffers but shows good solubility in organic solvents.[5] For most in vitro cell-based
assays, a concentrated stock solution in anhydrous DMSO is recommended.[5][14]

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://cdn.caymanchem.com/cdn/insert/17289.pdf
https://cdn.caymanchem.com/cdn/insert/17289.pdf
https://cdn.caymanchem.com/cdn/insert/17289.pdf
https://www.selleck.co.jp/datasheet/gsk1016790a-S810701-DataSheet.pdf
https://cdn.caymanchem.com/cdn/insert/17289.pdf
https://www.medchemexpress.com/GSK1016790A.html
https://www.targetmol.com/compound/gsk1016790a
https://www.selleck.co.jp/datasheet/gsk1016790a-S810701-DataSheet.pdf
https://cdn.caymanchem.com/cdn/insert/17289.pdf
https://www.targetmol.com/compound/gsk1016790a
https://www.selleck.co.jp/datasheet/gsk1016790a-S810701-DataSheet.pdf
https://www.selleckchem.com/products/gsk1016790a.html
https://cdn.caymanchem.com/cdn/insert/17289.pdf
https://www.targetmol.com/compound/gsk1016790a
https://www.selleck.co.jp/datasheet/gsk1016790a-S810701-DataSheet.pdf
https://www.selleckchem.com/products/gsk1016790a.html
https://www.sigmaaldrich.com/FR/fr/product/sigma/g0798
https://cdn.caymanchem.com/cdn/insert/17289.pdf
https://www.sigmaaldrich.com/FR/fr/product/sigma/g0798
https://cdn.caymanchem.com/cdn/insert/17289.pdf
https://www.targetmol.com/compound/gsk1016790a
https://www.selleck.co.jp/datasheet/gsk1016790a-S810701-DataSheet.pdf
https://www.selleckchem.com/products/gsk1016790a.html
https://cdn.caymanchem.com/cdn/insert/17289.pdf
https://cdn.caymanchem.com/cdn/insert/17289.pdf
https://www.selleckchem.com/products/gsk1016790a.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2925241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Solvent Solubility Recommendations  Source(s)
Prepare fresh stock
= 15-100 mg/mL ) )
DMSO solutions. Moisture [51I7181[14]
(approx. 23-152 mM) .
can reduce solubility.
Sonication may be
~10-58 mg/mL ) )
Ethanol required to aid [51[7]

(approx. 15-88 mM)

dissolution.

Dimethyl Formamide
(DMF)

~15 mg/mL

Purge with an inert

gas.

[5]

Aqueous Buffers

Sparingly soluble (<1
mg/mL)

For aqueous
solutions, first dissolve
in DMSO, then dilute
with buffer. Do not
store for more than

one day.

[5117]

Mechanism of Action and Signaling Pathways

GSK1016790A functions as a potent and selective agonist of the TRPV4 ion channel.[6][16][17]
Its binding to the channel induces a conformational change, leading to channel opening and a

subsequent influx of cations, most notably Ca2*.[6][7][14] This influx of calcium acts as a crucial

second messenger, initiating a cascade of downstream signaling events.

The activation of TRPV4 by GSK1016790A has been demonstrated across numerous cell

types, including human embryonic kidney (HEK) cells engineered to express TRPV4,
endothelial cells, and smooth muscle cells.[7][9][14] The potency of GSK1016790A is
noteworthy, with ECso values in the low nanomolar range, making it significantly more potent
than older agonists like 4a-Phorbol 12,13-didecanoate (4a-PDD).[9][14][18][19]

Key Signhaling Cascades Activated by GSK1016790A

The initial Ca2* influx triggers several critical signaling pathways:
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» Endothelial Nitric Oxide Synthase (eNOS) Activation: In endothelial cells, the rise in
intracellular Ca2* stimulates the phosphorylation and activation of eNOS.[11][12] This leads
to the production of nitric oxide (NO), a key signaling molecule involved in vasodilation.

o AMP-Activated Protein Kinase (AMPK) Pathway: GSK1016790A has been shown to induce
the phosphorylation of AMPK, a central regulator of cellular energy homeostasis, which can
also contribute to eNOS activation.[11][12]

e PI3K/PKC and RhoA Signaling: The trafficking and membrane expression of the TRPV4
channel itself are regulated by GSK1016790A stimulation. This process involves the PI3K,
PKC, and RhoA signaling pathways, which control the endocytosis and recycling of the
channel.[13][16][17]

AMPK Activation

Vasodilation

eNOS Activation

Nitric Oxide (NO) Production

GSK1016790A Binds & Activates TRPV4 Channel

PI3K / PKC Pathway RhoA Pathway

Click to download full resolution via product page

Figure 1: Simplified signaling pathway of GSK1016790A-mediated TRPV4 activation.

Experimental Applications and Protocols
In Vitro Studies

GSK1016790A is extensively used in cell-based assays to probe TRPV4 function. A primary
application is measuring intracellular calcium changes following channel activation.

Table: In Vitro Potency of GSK1016790A
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Cell Type Assay ECso Value Source(s)
Human TRPV4-

) Caz* Influx 2.1nM [6][7][14][18]
expressing HEK cells
Mouse TRPV4-

_ Caz* Influx 18 nM [6I[71[14][18]
expressing HEK cells
HelLa-TRPV4 cells Caz* Influx 3.3nM [9][20]
Choroid Plexus

o Ca2* Influx 34 nM [71[14]
Epithelial Cells
Primary Human
) Caz* Event Frequency 26.9 nM [21]

Endothelial Cells
HEK?293 cells
(cytoplasmic BRET Assay 31 nM [16][17]
aggregation)

Protocol: In Vitro Calcium Influx Assay using Fura-2 AM

This protocol describes a standard method for measuring GSK1016790A-induced calcium
influx in adherent cells (e.g., HEK293-TRPV4 or HUVECS).

Objective: To quantify the dose-dependent increase in intracellular calcium ([Ca2*]i) following
stimulation with GSK1016790A.

Materials:

o Cells expressing TRPV4 channels

e Cell culture medium

e Hanks' Balanced Salt Solution (HBSS) with 2mM CacClz

e Fura-2 AM fluorescent dye

e Pluronic F-127
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e GSK1016790A stock solution (e.g., 10 mM in anhydrous DMSO)
e TRPV4 antagonist (e.g., HC-067047) for control experiments

» Fluorescence microplate reader or microscope capable of ratiometric imaging (340/380 nm
excitation, 510 nm emission)

Procedure:

o Cell Plating: Seed cells onto a 96-well, black-walled, clear-bottom plate at a density that
ensures a confluent monolayer on the day of the experiment. Culture overnight.

e Dye Loading:

o Prepare a Fura-2 AM loading solution. For example, mix 1 yL of 1 mM Fura-2 AM with 1
pL of 20% Pluronic F-127 in 1 mL of HBSS.

o Aspirate the culture medium from the cells and wash once with HBSS.
o Add 100 pL of the Fura-2 AM loading solution to each well.
o Incubate the plate at 37°C for 45-60 minutes in the dark.

» Washing: Aspirate the loading solution and wash the cells twice with HBSS to remove
extracellular dye. Add 100 pL of HBSS to each well.

» Baseline Measurement: Place the plate in the fluorescence reader. Measure the baseline
fluorescence ratio (F340/F380) for 2-5 minutes to establish a stable baseline.[9]

o Compound Addition:

o Prepare serial dilutions of GSK1016790A in HBSS from the DMSO stock. Ensure the final
DMSO concentration is <0.1% to avoid solvent effects.

o Add the desired concentration of GSK1016790A to the wells.

» Data Acquisition: Immediately after compound addition, continuously record the fluorescence
ratio for 10-30 minutes. A rapid increase in the F340/F380 ratio indicates Ca2* influx.[9]

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0016713
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0016713
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2925241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

o Data Analysis:

o Calculate the change in fluorescence ratio (AR) from baseline for each well.

o Plot the peak AR against the log concentration of GSK1016790A.

o Fit the data to a sigmoidal dose-response curve to determine the ECso value.[9][20]
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Figure 2: Workflow for an in vitro calcium influx assay using GSK1016790A.

In Vivo Studies

GSK1016790A is a valuable tool for investigating the systemic and organ-specific roles of
TRPVA4 in living organisms. It has been used in various animal models, primarily rodents, to
study cardiovascular function, vascular permeability, and neurological conditions.[14][22]

Key In Vivo Effects:

» Cardiovascular: Intravenous administration can cause marked decreases in systemic and
pulmonary vascular resistance, leading to vasodilation.[14][22] However, systemic activation
can also lead to endothelial failure and circulatory collapse at higher doses.[14][22]

o Neurological: In a mouse model of intracerebral hemorrhage, administration of
GSK1016790A was shown to attenuate neurological and motor deficits.

 Anti-inflammatory: The compound can inhibit monocyte adhesion to endothelial cells and has
been shown to reduce atherosclerotic plaque formation in ApoE deficient mice.[11][12]

Table: Examples of In Vivo Dosing and Effects
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Animal Model

Administration

Dosage

Observed
Effect

Source(s)

Sprague-Dawley
Rats

Intravenous (i.v.)

2-12 pg/kg

Dose-dependent
decrease in
systemic
vascular
resistance;

vasodilation.

[14][22]

Mice

Intraperitoneal

(i.p.)

0.001-0.1 mg/kg

Inhibitory effect
on whole gut

transit time.

[6]

ApoE Deficient
Mice

Oral Gavage

0.05 mg/kg/day

Reduced
atherosclerotic

plague formation.

[11]

ICH Model Mice

Intraperitoneal

(i.p.)

0.1 mg/kg

Attenuated
neurological and

motor deficits.

Protocol: In Vivo Assessment of Cardiovascular Effects in Rats

Objective: To measure the hemodynamic response to intravenous administration of

GSK1016790A.

Materials:

GSK1016790A

Anesthetized, ventilated Sprague-Dawley rats

Catheters for arterial and venous access

Pressure transducers and data acquisition system (e.g., Biopac)

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[7]
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Procedure:

o Animal Preparation: Anesthetize the rat and insert catheters into the femoral artery (for blood
pressure monitoring) and jugular vein (for drug administration).

 Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to
continuously record systemic arterial pressure.[22]

o Stabilization: Allow the animal to stabilize for a period of 20-30 minutes until a steady
baseline blood pressure is achieved.

e Drug Preparation: Prepare fresh dilutions of GSK1016790A in the vehicle solution
immediately before use.[7]

o Administration: Administer a bolus intravenous injection of the vehicle control and record any
change in blood pressure. Once the pressure returns to baseline, administer GSK1016790A
at the desired dose (e.g., starting at 2 pg/kg).[14][22]

» Data Acquisition: Record the changes in systemic arterial pressure, pulmonary arterial
pressure, and cardiac output following the injection.[22]

» Dose-Response: Administer increasing doses of GSK1016790A to construct a dose-
response relationship, allowing for recovery to baseline between doses.[22]

o Data Analysis: Quantify the maximum decrease in mean arterial pressure from baseline for
each dose and plot the results.

Concluding Remarks

GSK1016790Ais an indispensable research tool that has significantly advanced our
understanding of TRPV4 biology. Its high potency and selectivity allow for precise activation of
the channel in a wide range of experimental paradigms, from single-cell calcium imaging to
complex in vivo models of disease. By understanding its properties and employing validated
protocols, researchers can continue to elucidate the multifaceted roles of TRPV4 in health and
disease, paving the way for potential therapeutic innovations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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